2-Butyl-4,6-dihydroxybenzoic acid

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory research

2-Butyl-4,6-dihydroxybenzoic acid (CAS 173324-41-9) is a synthetic 6-alkyl-β-resorcylic acid derivative belonging to the dihydroxybenzoic acid class, with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol. The compound features a 2,4-dihydroxybenzoic acid core bearing an n-butyl substituent at the 6-position of the aromatic ring, which distinguishes it from the unsubstituted parent 2,4-dihydroxybenzoic acid (β-resorcylic acid, CAS 89-86-1) and from isomeric dihydroxybenzoic acids such as gentisic acid (2,5-DHBA) and protocatechuic acid (3,4-DHBA).

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 173324-41-9
Cat. No. B3109460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-4,6-dihydroxybenzoic acid
CAS173324-41-9
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCCCC1=C(C(=CC(=C1)O)O)C(=O)O
InChIInChI=1S/C11H14O4/c1-2-3-4-7-5-8(12)6-9(13)10(7)11(14)15/h5-6,12-13H,2-4H2,1H3,(H,14,15)
InChIKeyPCVYYQAXKLEYGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-4,6-dihydroxybenzoic Acid (CAS 173324-41-9): Core Identity and Structural Classification for Informed Procurement


2-Butyl-4,6-dihydroxybenzoic acid (CAS 173324-41-9) is a synthetic 6-alkyl-β-resorcylic acid derivative belonging to the dihydroxybenzoic acid class, with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol [1]. The compound features a 2,4-dihydroxybenzoic acid core bearing an n-butyl substituent at the 6-position of the aromatic ring, which distinguishes it from the unsubstituted parent 2,4-dihydroxybenzoic acid (β-resorcylic acid, CAS 89-86-1) and from isomeric dihydroxybenzoic acids such as gentisic acid (2,5-DHBA) and protocatechuic acid (3,4-DHBA) [1]. This 6-alkyl-2,4-dihydroxybenzoic acid scaffold is a recurring structural motif in numerous bioactive natural products, including resorcylic macrolides and oligo-esters such as the W1278 antibiotic series isolated from Ascomycete species, underscoring its significance as a privileged pharmacophore building block in medicinal chemistry [2]. The compound is primarily utilized as a key biosynthetic intermediate for investigating the metabolic pathways leading to primin and miconidin—two 2-methoxy-6-alkyl-1,4-benzoquinone natural products with documented antimicrobial, antitrypanosomal, and cytotoxic activities—in Primula obconica [3].

Why 2-Butyl-4,6-dihydroxybenzoic Acid Cannot Be Replaced by Generic Dihydroxybenzoic Acids or Alternative Alkyl-Resorcylates for Specialized Research Applications


The 6-n-butyl substituent on the β-resorcylic acid core of 2-butyl-4,6-dihydroxybenzoic acid (CAS 173324-41-9) is not a trivial structural variation but a determinant of both physicochemical and functional properties that preclude simple substitution with unsubstituted 2,4-dihydroxybenzoic acid (CAS 89-86-1) or isomeric dihydroxybenzoic acids. The butyl chain increases computed lipophilicity substantially—the target compound has an XLogP3 value of 3.2 compared to approximately 1.6 for the unsubstituted parent [1]—which directly impacts membrane partitioning, protein binding, and performance in cell-based assays. In the context of primin and miconidin biosynthesis research, the compound serves as a specifically chain-length-matched biosynthetic precursor whose incorporation can be tracked via radioisotopic labeling; a generic dihydroxybenzoic acid lacking the C4 alkyl chain cannot substitute for this purpose [2]. Furthermore, the biological activity profile of 2-butyl-4,6-dihydroxybenzoic acid—characterized as a potent lipoxygenase inhibitor with ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase—differs qualitatively and quantitatively from that of the unsubstituted parent, which exhibits a distinct polypharmacology pattern including carbonic anhydrase inhibition (Ki values 4,900–72,000 nM across isoforms) and tyrosinase inhibition [3][4]. Users who substitute based solely on the dihydroxybenzoic acid pharmacophore risk introducing confounding variables into their experimental systems.

Quantitative Differentiation Evidence for 2-Butyl-4,6-dihydroxybenzoic Acid (CAS 173324-41-9) Versus Closest Analogs and In-Class Candidates


Lipoxygenase Inhibition Potency: Class-Level Functional Annotation with Multi-Target Selectivity Profile

2-Butyl-4,6-dihydroxybenzoic acid is characterized in authoritative pharmacological databases as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism, with additional but comparatively weaker inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) [1]. This multi-target profile is distinct from that of the unsubstituted parent 2,4-dihydroxybenzoic acid, which inhibits soybean 15-LOX by only 47.7% and human recombinant 5-LOX by 62% at a high concentration of 1 mM, while also showing broad polypharmacology against carbonic anhydrase isoforms (Ki 4,900–72,000 nM), mushroom tyrosinase (91% inhibition at 1 mM), and dihydroorotate dehydrogenase (91% activity at 1 µM) . The butyl substitution appears to sharpen the inhibition profile toward the LOX/arachidonic acid axis, though precise comparative IC50 values for the target compound against purified LOX isoforms are not publicly available [1]. The compound has been specifically tested in a 5-lipoxygenase translocation inhibitor assay using rat RBL-2H3 cells, confirming engagement with the 5-LOX pathway in a cellular context [2].

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory research

Computed Lipophilicity Differentiation: XLogP3 Comparison with Unsubstituted Parent and Implications for Membrane Permeability

The n-butyl substituent at position 6 drives a substantial increase in computed lipophilicity for 2-butyl-4,6-dihydroxybenzoic acid relative to the unsubstituted 2,4-dihydroxybenzoic acid parent. The target compound has a PubChem-computed XLogP3 value of 3.2, whereas the parent 2,4-dihydroxybenzoic acid has a reported logP of approximately 1.6 [1]. This represents a ΔlogP of approximately +1.6 units, corresponding to a roughly 40-fold increase in octanol-water partition coefficient. This physicochemical differentiation is complemented by the compound's topological polar surface area (TPSA) of 77.8 Ų, which remains within the favorable range for passive membrane permeation despite the added hydrophobic bulk [1]. The increased lipophilicity predicts enhanced membrane partitioning and potentially improved cellular uptake in whole-cell assay formats compared to the more polar parent compound, though experimental confirmation of actual permeability (e.g., PAMPA or Caco-2 data) for the target compound is not publicly available [1].

Lipophilicity Membrane permeability ADME optimization

Specificity as a Biosynthetic Intermediate for Primin and Miconidin Pathway Elucidation Versus Generic Hydroxybenzoic Acids

2-Butyl-4,6-dihydroxybenzoic acid serves as a specifically chain-length-matched biosynthetic intermediate in the elucidation of primin (2-methoxy-6-n-pentyl-1,4-benzoquinone) and miconidin (the corresponding hydroquinone) biosynthesis in Primula obconica [1]. In the foundational study by Horper and Marner (1996, Phytochemistry), the compound was employed as an unlabeled homologue in feeding experiments alongside radioactively labeled precursors to trace the metabolic pathway from phenylpropanoid precursors through 6-alkyl-2,4-dihydroxybenzoic acid intermediates to the final biologically active 2-methoxy-6-alkyl-1,4-benzoquinones [1]. The C4 butyl chain length of this intermediate is critical because the biosynthetic enzymes in P. obconica exhibit chain-length-dependent substrate specificity—the native products primin and miconidin bear n-pentyl (C5) chains, and homologous intermediates with different alkyl chain lengths (C1–C15) show distinct incorporation efficiencies and biological outcomes [1][2]. The corresponding methyl ester derivative (CAS 102342-62-1, methyl 2-butyl-4,6-dihydroxybenzoate) is also employed as a protected synthetic intermediate for constructing the resorcylate core of more complex natural products .

Natural product biosynthesis Primin pathway Miconidin Isotopic labeling

Lack of HMG-CoA Reductase Inhibitory Activity: Negative Differentiation from Statin-Like Pharmacophores

In an enzymatic assay employing rat hepatic microsomal HMG-CoA reductase, 2-butyl-4,6-dihydroxybenzoic acid lacked significant inhibitory activity, as recorded in the ChEMBL database (CHEMBL_80637 / CHEMBL692515) [1]. A separate BindingDB entry reports an IC50 value of 2.40 × 10⁵ nM (240 µM) for inhibition of HMG-CoA reductase in a CD rat liver microsomal-cytosol fraction assay measuring nonsaponifiable lipid synthesis from [2-¹⁴C]-acetate [2]. This weak-to-negligible HMG-CoA reductase activity stands in contrast to the statin drug class (e.g., lovastatin IC50 ~ 1–10 nM against the same target) and is relevant for researchers concerned about pleiotropic effects on the mevalonate pathway [2]. The negative data also differentiate the compound from certain dihydroxybenzoic acid derivatives that have been explored as HMG-CoA reductase inhibitor scaffolds [2].

HMG-CoA reductase Enzyme inhibition Off-target profiling

Dihydroorotase Enzyme Inhibition: Quantitative IC50 with Cross-Study Context

2-Butyl-4,6-dihydroxybenzoic acid was evaluated for inhibition of dihydroorotase (DHOase, EC 3.5.2.3)—the third enzyme in de novo pyrimidine biosynthesis—from mouse Ehrlich ascites cells, yielding an IC50 value of 1.00 × 10⁶ nM (1,000 µM) at pH 7.37 when tested at a single concentration of 10 µM [1]. This value indicates weak inhibitory activity against DHOase, consistent with the compound's lack of optimized interactions with the binuclear metal center catalytic machinery of this enzyme [1][2]. For context, the unsubstituted parent 2,4-dihydroxybenzoic acid exhibits a structurally distinct inhibition profile: it inhibits dihydroorotate dehydrogenase 1A from Lactococcus lactis by 91% at 1 µM—a related but non-identical enzyme in the same pyrimidine biosynthetic pathway—and shows no reported activity against dihydroorotase itself . This divergence in pyrimidine pathway enzyme targeting further reinforces the functional non-equivalence of the butyl-substituted and unsubstituted compounds.

Dihydroorotase inhibition Pyrimidine biosynthesis Enzyme assay

Physical Property Specifications: Melting Point, Solubility Profile, and Storage Requirements for Reproducible Experimental Handling

The physical properties of 2-butyl-4,6-dihydroxybenzoic acid impose specific handling requirements that differentiate it from more polar and readily soluble dihydroxybenzoic acid analogs. The compound has a melting point above 140°C with decomposition (mp >140°C dec.), a white to off-white solid appearance, and limited solubility in common laboratory solvents—described as slightly soluble in DMSO and methanol—necessitating sonication or gentle heating for complete dissolution . It requires storage at 4°C under an inert atmosphere to maintain stability . In contrast, the unsubstituted parent 2,4-dihydroxybenzoic acid has a reported solubility of at least 20 mg/mL (129.77 mM) in DMSO, reflecting its greater polarity and ease of handling . The target compound's purity is specified at 95% (Sigma-Aldrich/AA Blocks) or 98% (BlazerBio), with the methyl ester derivative (CAS 102342-62-1) available as an alternative protected form for synthetic applications where the free carboxylic acid presents solubility or reactivity challenges .

Physicochemical properties Compound handling Solubility Storage stability

Optimal Application Scenarios for 2-Butyl-4,6-dihydroxybenzoic Acid (CAS 173324-41-9) Based on Differentiated Evidence


Elucidation of Primin and Miconidin Biosynthetic Pathways via Isotopic Precursor Feeding Studies in Primula Species

This application directly leverages the compound's established role as a chain-length-matched biosynthetic intermediate in the primin/miconidin pathway of Primula obconica, as demonstrated by Horper and Marner (1996) [1]. Researchers conducting radioisotopic labeling experiments (e.g., ¹⁴C- or ³H-labeled precursor feeding) require the C4 butyl homolog specifically—not the C5 pentyl analog corresponding to the final product primin, nor shorter or longer chain variants—to trace the sequential enzymatic transformations from phenylpropanoid precursors through 6-alkyl-2,4-dihydroxybenzoic acid intermediates to the final 2-methoxy-6-alkyl-1,4-benzoquinone products [1]. The compound's limited solubility profile (slightly soluble in DMSO and methanol) should be factored into experimental protocols; sonication-assisted dissolution is recommended for preparing stock solutions for feeding experiments . The methyl ester derivative (CAS 102342-62-1) may be considered as a protected synthetic alternative if the free carboxylic acid presents solubility challenges in the planned experimental system .

Lipoxygenase-Focused Pharmacological Profiling Requiring a LOX-Biased Tool Compound with Reduced Carbonic Anhydrase and Tyrosinase Off-Target Activity

For researchers investigating the arachidonic acid/5-lipoxygenase signaling axis who require a tool compound with attenuated polypharmacology, 2-butyl-4,6-dihydroxybenzoic acid offers a LOX-biased profile characterized as a potent lipoxygenase inhibitor with comparatively weaker ancillary activity against COX, formyltetrahydrofolate synthetase, and carboxylesterase [2]. This selectivity fingerprint is distinct from the unsubstituted 2,4-dihydroxybenzoic acid parent, which exhibits significant off-target inhibition of carbonic anhydrase isoforms (Ki 4,900–72,000 nM) and mushroom tyrosinase (91% at 1 mM) alongside its modest LOX inhibitory activity . The increased lipophilicity of the butyl derivative (XLogP3 = 3.2 vs. logP ~1.6 for the parent) predicts enhanced membrane partitioning [3], which may translate to improved intracellular target engagement in whole-cell LOX assays. However, users should note that the compound lacks significant HMG-CoA reductase activity [4], thereby avoiding confounding effects on the mevalonate pathway in cellular systems where isoprenoid biosynthesis intersects with inflammatory signaling.

Synthetic Chemistry Applications as a 6-Alkyl-β-Resorcylate Building Block for Complex Natural Product Total Synthesis

The 6-alkyl-2,4-dihydroxybenzoic acid scaffold is a recurring privileged building block in the total synthesis of resorcylic macrolide natural products, including the W1278 antibiotic series (W1278A, -B, -C) isolated from Ascomycete species, as well as mycophenolic acid and related fungal metabolites [5][6]. 2-Butyl-4,6-dihydroxybenzoic acid (or its methyl ester, CAS 102342-62-1) provides the pre-installed C4 alkyl chain required for constructing these resorcylate cores, eliminating the need for late-stage alkylation or cross-coupling steps . The compound's commercial availability at 95–98% purity from multiple vendors (Sigma-Aldrich/AA Blocks, BOC Sciences, ChemShuttle) makes it a practical choice for medicinal chemistry laboratories engaged in resorcylate natural product synthesis, particularly when compared to custom-synthesizing individual 6-alkyl chain variants . The requirement for storage at 4°C under inert atmosphere should be factored into laboratory inventory planning .

Negative Control or Counter-Screen for HMG-CoA Reductase and Dihydroorotase Activity in Multi-Target Profiling Panels

The documented lack of significant HMG-CoA reductase inhibitory activity (IC50 = 240 µM) and weak dihydroorotase inhibition (IC50 = 1,000 µM) position 2-butyl-4,6-dihydroxybenzoic acid as a useful negative control or counter-screen compound in multi-target enzyme profiling studies [4][7]. Researchers conducting panels that include HMG-CoA reductase, dihydroorotase, or related pyrimidine biosynthesis enzymes can employ this compound to establish baseline signal for non-inhibitory dihydroxybenzoic acid derivatives, thereby distinguishing specific from non-specific enzyme inhibition within this chemical class. This application is particularly relevant given that certain structurally related dihydroxybenzoic acid derivatives have been explored as HMG-CoA reductase inhibitor leads, and the target compound's weak activity at this enzyme provides a useful pharmacological benchmark [4]. The compound's potent lipoxygenase activity [2] should be noted when interpreting results from multi-target panels that include both LOX and HMG-CoA reductase or DHOase endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Butyl-4,6-dihydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.